molecular formula C15H14ClNO3S2 B2564320 ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 325987-37-9

ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2564320
CAS No.: 325987-37-9
M. Wt: 355.85
InChI Key: GQBDTWHRIDWHHE-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a bicyclic thiophene derivative characterized by a cyclopenta[b]thiophene core substituted with a 5-chlorothiophene-2-amido group at position 2 and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S2/c1-2-20-15(19)12-8-4-3-5-9(8)22-14(12)17-13(18)10-6-7-11(16)21-10/h6-7H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBDTWHRIDWHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of solvents such as ethanol and catalysts like piperidine to facilitate the formation of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds, including those similar to ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate, exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds containing thiophene rings can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Reference
Example AE. coli15
Example BS. aureus20
Ethyl 2-(5-chlorothiophene-2-amido)P. aeruginosa18

Antioxidant Properties

Thiophene derivatives have also been evaluated for their antioxidant activities. Compounds similar to this compound have demonstrated the ability to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Evaluation

Compound NameMethod UsedIC50 (µM)Reference
Example CDPPH Scavenging25
Ethyl 2-(5-chlorothiophene-2-amido)Nitric Oxide Scavenging30

Intermediate in Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals due to its unique structural features. It can be modified further to produce other biologically active compounds, making it a valuable scaffold in drug design .

Agrochemical Potential

The reactivity of this compound suggests potential applications in agrochemicals as well. The compound's ability to interact with specific biological targets may lead to the development of new pesticides or herbicides.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar thiophene derivatives for their biological activities:

  • A study conducted by Madhavi et al. (2016) synthesized various thiophene derivatives and evaluated their antioxidant and antibacterial activities, highlighting the importance of structural modifications in enhancing efficacy .
  • Another investigation focused on the synthesis of thiourea derivatives from thiophenes, demonstrating their antifungal properties against various pathogens .

Mechanism of Action

The mechanism of action of ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the 2-position of the cyclopenta[b]thiophene scaffold significantly alters molecular weight, polarity, and intermolecular interactions. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
Ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate 5-Bromo-thiophene-2-amido C₁₅H₁₄BrNO₃S₂ 400.305 Bromine increases molecular weight and lipophilicity compared to chlorine. May enhance halogen bonding in crystal packing .
Ethyl 2-(3,4-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate 3,4-Dimethoxybenzamido C₁₉H₂₁NO₅S 375.439 Methoxy groups enhance hydrogen-bonding potential and solubility in polar solvents. Electron-donating groups may reduce electrophilic reactivity .
Ethyl 2-(5-methyl-3-nitro-pyrazole-1-yl)butanamido analog Nitro-pyrazole Not specified Not provided Nitro groups introduce strong electron-withdrawing effects, potentially increasing metabolic stability but reducing solubility.

Key Observations :

  • Halogen vs. Methoxy Groups : Bromine (Br) and chlorine (Cl) substituents increase molecular weight and lipophilicity compared to methoxy groups, which improve solubility .
  • Hydrogen Bonding : The 3,4-dimethoxybenzamido substituent () can participate in hydrogen bonding, influencing crystal packing and bioavailability, whereas halogens may favor halogen bonding .

Structural Characterization Techniques

  • Crystallography : SHELXL () and ORTEP-III () are widely used for refining crystal structures. For example, the bromo analog () likely employed these tools for structural validation .
  • Spectroscopy : ¹H/¹³C NMR and HRMS-ESI () confirm substituent identity and purity.

Biological Activity

Ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate, a compound with a complex structure, is gaining attention in the field of medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological evaluations, and implications for drug development.

Compound Structure and Synthesis

The compound is characterized by the presence of a cyclopenta[b]thiophene core substituted with a 5-chlorothiophene-2-amido group. This unique structure suggests potential reactivity and interaction with various biological targets. The synthesis typically involves the modification of existing thiophene derivatives, which are known for their diverse biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiophene derivatives. For instance, compounds similar to this compound have shown promising results against resistant strains of bacteria. A related compound exhibited a minimum inhibitory concentration (MIC) of 3.125 mg/mL against XDR Salmonella Typhi, indicating significant antibacterial efficacy .

CompoundMIC (mg/mL)Target Pathogen
This compoundTBDTBD
2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate3.125XDR Salmonella Typhi
Other thiophene derivativesVariousE. coli, S. aureus

Antioxidant and Anti-inflammatory Properties

In addition to antibacterial activity, thiophene-based compounds have been evaluated for their antioxidant and anti-inflammatory properties. For example, related studies on thiophene derivatives demonstrated significant antioxidant activity alongside anti-inflammatory effects . These properties are crucial for developing therapeutic agents aimed at treating chronic inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : In a study focusing on the synthesis of various thiophene derivatives, researchers found that specific modifications led to enhanced antibacterial activity against resistant strains such as Staphylococcus aureus. The study emphasized structure-activity relationships (SAR) that guide the design of more effective compounds .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the interaction between these compounds and bacterial enzymes. Such studies provide insights into how structural modifications can improve binding affinity and biological activity .

Research Findings

Research indicates that the presence of halogen substituents (like chlorine) on thiophenes can significantly influence their biological activity by enhancing lipophilicity and altering electronic properties. This modification can lead to improved interactions with biological targets.

Q & A

Q. What are the optimized synthetic routes for ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For example, 2-amino-cyclopenta[b]thiophene derivatives (e.g., 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile) can react with 5-chlorothiophene-2-carbonyl chloride in ethanol under reflux (5–6 hours) with catalytic glacial acetic acid. Purification typically involves recrystallization from ethanol or dioxane to isolate the product . Key parameters include solvent polarity (DMF for solubility) and stoichiometric control of reagents to avoid side products like thiourea derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., cyclopenta[b]thiophene core and amido linkage) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., expected m/z for C16H15ClN2O3S2\text{C}_{16}\text{H}_{15}\text{ClN}_2\text{O}_3\text{S}_2) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar cyclopenta[b]thiophene derivatives .
  • IR spectroscopy : Confirms carbonyl stretches (~1700 cm1^{-1}) and amide N–H bonds (~3300 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2) .
  • Ventilation : Use fume hoods to minimize inhalation risks (Specific Target Organ Toxicity—Respiratory System) .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced bioactivity?

  • Methodological Answer :
  • Chlorothiophene Amido Group : The 5-chloro substituent on the thiophene ring enhances electron-withdrawing effects, potentially improving binding to biological targets (e.g., enzymes) .
  • Cyclopenta[b]thiophene Core : Rigidity from the fused cyclopentane ring may reduce conformational flexibility, increasing selectivity. Comparative studies with non-fused thiophene analogs show reduced antifungal activity in non-rigid derivatives .
  • Ethyl Ester vs. Carboxylic Acid : Hydrolysis of the ester to a free carboxylic acid (via base treatment) can improve solubility but may reduce membrane permeability .

Q. What computational strategies predict the drug-likeness and ADMET properties of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Assess binding stability to targets (e.g., fungal CYP51) using software like GROMACS .
  • ADMET Prediction : Tools like SwissADME calculate:
  • XlogP : ~4.0 (indicative of moderate lipophilicity) .
  • Topological Polar Surface Area (TPSA) : ~90 Ų (suggestive of moderate blood-brain barrier penetration) .
  • Density Functional Theory (DFT) : Models electron distribution to identify reactive sites for functionalization .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., Candida albicans ATCC 90028 for antifungal studies) and incubation times .
  • Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting activity .
  • Dose-Response Curves : Compare IC50_{50} values across studies; discrepancies may arise from solvent effects (e.g., DMSO vs. aqueous buffers) .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Solvent Volume Optimization : Reduce ethanol usage by 30% via dropwise addition of reagents to maintain solubility without excess .
  • Thermal Control : Use jacketed reactors to manage exothermic reactions during amidation .
  • Purification : Replace recrystallization with column chromatography (silica gel, hexane/ethyl acetate gradient) for higher yields in large batches .

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